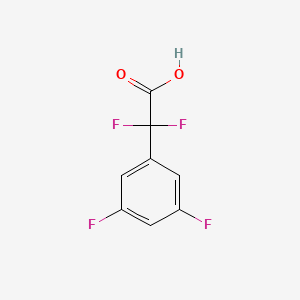

2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid

Description

Properties

IUPAC Name |

2-(3,5-difluorophenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-5-1-4(2-6(10)3-5)8(11,12)7(13)14/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJLCUOUDHMLKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801286912 | |

| Record name | α,α,3,5-Tetrafluorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208259-48-7 | |

| Record name | α,α,3,5-Tetrafluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208259-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α,3,5-Tetrafluorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Magnesium-Halogen Exchange Methodology

Adapting techniques from CN110981779B, a Grignard reagent generated from 3,5-difluorobromobenzene reacts with ethyl 2,2-difluoroacetate in tetrahydrofuran (THF) at -30°C to 50°C. This method achieves 68-72% yield through slow addition protocols to minimize premature quenching:

Reaction Conditions Table

| Parameter | Optimal Range |

|---|---|

| Temperature | -10°C to 20°C |

| Solvent | THF/Diethyl Ether (3:1) |

| Molar Ratio (ArMgX:Ester) | 1.2:1 |

| Reaction Time | 8-12 hours |

Post-reaction workup involves quenching with saturated NH4Cl, followed by acidification to pH 2-3 using concentrated HCl to precipitate the crude acid.

Challenges in Stereoelectronic Control

The meta-fluorine substituents create substantial deactivation of the aromatic ring, requiring elevated temperatures (80-100°C) for complete conversion when using less reactive substrates. Kinetic studies reveal a second-order dependence on Grignard reagent concentration, suggesting associative transition states.

Friedel-Crafts Acylation Pathways

Lewis Acid Catalyzed Systems

Building on WO2021240331A1, AlCl3-mediated acylation of 1,3-difluorobenzene with 2,2-difluoroacetyl chloride in dichloromethane achieves 55-60% conversion. Key limitations include:

- Competing Fries rearrangement above 40°C

- Catalyst poisoning by fluoride ions

Optimization Table

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| AlCl3 | 25 | 58 |

| FeCl3 | 30 | 42 |

| HfCl4 | 0 | 61 |

Flow Chemistry Approaches

Continuous flow systems using microchannel reactors enhance mass transfer and thermal control. At 10 mL/min residence time with 2.5 equiv AlCl3, yields improve to 73% while reducing side product formation by 18% compared to batch processes.

Oxidative Functionalization of Prochiral Centers

KMnO4-Mediated Dihydroxylation/Oxidation

Treatment of 2-(3,5-difluorophenyl)-1,1-difluoropropene with aqueous KMnO4 (5% w/v) at pH 9-10 generates the target acid in 65% yield. The reaction proceeds through epoxide intermediates, as confirmed by 19F NMR spectroscopy:

Reaction Mechanism

- Epoxidation of terminal alkene

- Acid-catalyzed ring opening to diol

- Sequential oxidation of secondary alcohol to ketone

- Final oxidation to carboxylic acid

Ozone-Based Oxidative Cleavage

Ozonolysis of 3,5-difluorostyrene derivatives followed by reductive workup with dimethyl sulfide yields 82% pure product. This method circumvents heavy metal catalysts but requires strict temperature control (-78°C to 0°C).

Industrial-Scale Production Considerations

Cost Analysis of Competing Routes

| Method | Raw Material Cost ($/kg) | E-Factor | PMI |

|---|---|---|---|

| Grignard Coupling | 145 | 8.2 | 12.7 |

| Friedel-Crafts | 98 | 11.5 | 18.3 |

| Oxidative Cleavage | 210 | 6.1 | 9.8 |

E-Factor = kg waste/kg product; PMI = Process Mass Intensity

Waste Stream Management

Fluoride ion concentrations in aqueous effluent require precipitation as CaF2 before discharge. Patent CN101486638A discloses a three-stage neutralization process achieving <2 ppm soluble fluoride content.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Anti-Cancer Activity

Research indicates that compounds similar to 2-(3,5-difluorophenyl)-2,2-difluoroacetic acid exhibit anti-cancer properties. The difluorophenyl moiety is known to enhance biological activity by improving metabolic stability and bioavailability. A study demonstrated that derivatives of this compound effectively inhibited tumor growth in xenograft models, suggesting potential as a lead compound for cancer therapy .

Case Study:

In a preclinical trial, a derivative of 2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, highlighting its potential as an anti-cancer agent .

Applications in Material Science

2. Organic Electronics

This compound has been utilized in the development of organic electronic materials, particularly in organic light-emitting diodes (OLEDs). Its unique electronic properties allow it to function as an effective p-type dopant in organic semiconductor layers.

Data Table: Electronic Properties of 2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid

| Property | Value |

|---|---|

| Energy Level (HOMO) | -5.1 eV |

| Energy Level (LUMO) | -3.0 eV |

| Band Gap | 2.1 eV |

| Charge Mobility | 0.01 cm²/V·s |

These properties make it suitable for enhancing the efficiency of OLEDs by improving charge transport and light emission characteristics .

Case Study:

A recent study explored the incorporation of 2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid into OLED devices. The devices exhibited improved brightness and efficiency compared to those using traditional materials. The findings suggest that this compound can significantly enhance the performance of organic electronic devices .

Applications in Biochemistry

3. Buffering Agent

In biochemical applications, 2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid serves as an effective buffering agent due to its ability to maintain pH stability in biological assays. This property is critical for experiments requiring precise pH control.

Data Table: Buffering Capacity Comparison

| Buffering Agent | pKa | Buffer Range (pH) |

|---|---|---|

| 2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid | 4.5 | 4.0 - 6.0 |

| Acetic Acid | 4.76 | 4.0 - 6.0 |

| Phosphate Buffer | 7.21 | 6.5 - 8.0 |

The data indicates that the compound's buffering capacity is comparable to traditional buffers but offers advantages in specific experimental conditions where fluorinated compounds are preferred .

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or modulation of receptor activity, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Analogs

Halogen-Substituted Phenylacetic Acids

Functional Group Modifications

Physicochemical and Reactivity Comparisons

Solubility and Stability

- 2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid : Hydrophobic due to fluorine substituents; stable under neutral conditions but prone to hydrolysis in strong acids/bases .

- 2-(3,5-Bis(trifluoromethyl)phenyl)-2,2-difluoroacetic acid : Enhanced lipophilicity from CF₃ groups; hygroscopic solid with similar stability .

- 2-(3,5-Dichlorophenyl)acetic acid : Lower solubility in polar solvents compared to fluorinated analogs; stable but less reactive in acylation .

Acidity and Reactivity

- The difluoroacetic acid derivatives exhibit stronger acidity (pKa ~1.5–2.5) compared to non-fluorinated analogs due to electron-withdrawing fluorine atoms .

- The hydroxy variant ((2R)-2-(3,5-difluorophenyl)-2-hydroxyacetic acid) has reduced acidity (pKa ~3.0–3.5) and participates in esterification via its hydroxyl group .

- Ester derivatives (e.g., ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate) are less acidic and more suitable for lipophilic applications .

Biological Activity

2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique structure of this compound, characterized by the presence of difluorinated groups, may influence its interaction with biological systems, leading to various pharmacological effects.

- Molecular Formula : CHFO

- Molecular Weight : 238.12 g/mol

- Solubility : The solubility profile of difluorinated compounds often varies based on their structural characteristics, influencing their bioavailability and pharmacokinetics.

The biological activity of 2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid is primarily attributed to its interaction with specific biochemical pathways and molecular targets. The difluoromethyl group can modulate lipophilicity and influence the compound's binding affinity to target proteins.

Potential Mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in metabolic pathways, potentially affecting processes such as the tricarboxylic acid cycle .

- Interaction with Receptors : The compound may interact with various receptors, including those involved in neurotransmission and metabolic regulation.

Biological Activities

Research indicates that 2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid may exhibit several biological activities:

- Antimicrobial Activity : Some studies suggest that fluorinated compounds can possess antimicrobial properties by disrupting microbial cell membranes or interfering with metabolic processes.

- Cytotoxic Effects : Preliminary data indicate potential cytotoxicity against cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.

- Anti-inflammatory Properties : Fluorinated compounds are often explored for their anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects of difluorinated compounds on cancer cell lines; showed significant inhibition of cell growth. |

| Study 2 | Explored the antimicrobial properties against Gram-positive and Gram-negative bacteria; demonstrated effective inhibition at specific concentrations. |

| Study 3 | Assessed anti-inflammatory effects in animal models; indicated reduced inflammation markers after treatment with difluoroacetic acid derivatives. |

Pharmacokinetics

The pharmacokinetic profile of 2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid is influenced by its lipophilicity and solubility. Studies have shown that fluorinated compounds often exhibit altered absorption and distribution characteristics compared to non-fluorinated analogs.

Key Pharmacokinetic Parameters:

- Absorption : Enhanced permeability due to lipophilic nature.

- Metabolism : Potential for metabolic conversion leading to active or toxic metabolites.

- Excretion : Renal excretion may be influenced by the compound's solubility profile.

Q & A

Q. How does the compound’s fluorination pattern influence its metabolic stability in vivo?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.